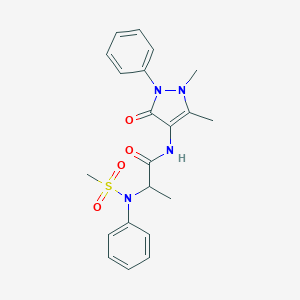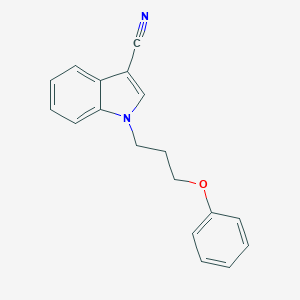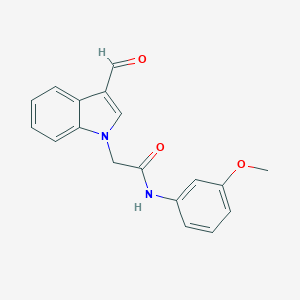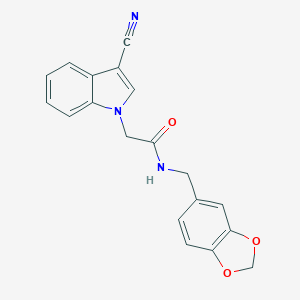![molecular formula C28H25BrN2O5S B297927 methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297927.png)
methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is commonly known as MBOT and is a member of the thiazolidinedione family of compounds.
作用机制
The mechanism of action of MBOT is not fully understood, but it is believed to involve the inhibition of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, as well as inflammation. By inhibiting the PPARγ pathway, MBOT may be able to reduce inflammation and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
MBOT has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MBOT can induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that MBOT can reduce tumor growth and metastasis in mouse models of breast and lung cancer.
实验室实验的优点和局限性
One of the main advantages of MBOT is its potent antitumor activity against a variety of cancer cell lines. It also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of MBOT is its relatively complex synthesis method, which may limit its use in large-scale experiments.
未来方向
There are several future directions for MBOT research. One area of interest is the development of more efficient and scalable synthesis methods for MBOT. Another area of interest is the investigation of MBOT's potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Finally, there is a need for further studies to elucidate the mechanism of action of MBOT and to identify potential drug targets for the development of novel therapeutics.
合成方法
The synthesis of MBOT involves a multistep process that starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is followed by the reaction of 4-chlorobenzoic acid with 2-aminoethanethiol hydrochloride to form 2-[(4-chlorobenzoyl)amino]ethanethiol hydrochloride. The next step involves the reaction of 2-[(4-chlorobenzoyl)amino]ethanethiol hydrochloride with methyl 4-bromobenzoate to form methyl 4-[(2-[(4-chlorobenzoyl)amino]ethyl)thio]benzoate. Finally, the reaction of methyl 4-[(2-[(4-chlorobenzoyl)amino]ethyl)thio]benzoate with 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde in the presence of a base yields MBOT.
科学研究应用
MBOT has been widely used in scientific research due to its unique chemical properties. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. MBOT has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
产品名称 |
methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
分子式 |
C28H25BrN2O5S |
分子量 |
581.5 g/mol |
IUPAC 名称 |
methyl 4-[[(5E)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C28H25BrN2O5S/c1-4-31-26(32)24(37-28(31)30-21-12-10-20(11-13-21)27(33)35-3)16-19-14-22(29)25(23(15-19)34-2)36-17-18-8-6-5-7-9-18/h5-16H,4,17H2,1-3H3/b24-16+,30-28? |
InChI 键 |
ZEWMKXFRQJXFOU-VOIZFXIKSA-N |
手性 SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)/SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)SC1=NC4=CC=C(C=C4)C(=O)OC |
规范 SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)SC1=NC4=CC=C(C=C4)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Ethyl-2-[(4-methylphenyl)imino]-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297844.png)
![Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297846.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B297847.png)

![Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297851.png)

![1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole](/img/structure/B297853.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione](/img/structure/B297855.png)


![1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B297863.png)

![ethyl 2-(4-isopropylbenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297866.png)
![ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297871.png)